molecular formula C21H24N2O2 B2968989 (3r,5r,7r)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)adamantane-1-carboxamide CAS No. 1903298-81-6

(3r,5r,7r)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)adamantane-1-carboxamide

Cat. No.: B2968989
CAS No.: 1903298-81-6
M. Wt: 336.435
InChI Key: VKDZHHQHUYYVQQ-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)adamantane-1-carboxamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Broad-Spectrum Antibacterial Agents

Adamantane derivatives have been explored for their potential as broad-spectrum antibacterial agents. A study by Al-Wahaibi et al. (2020) synthesized two N′-heteroarylidene-1-carbohydrazide derivatives of adamantane and found them to be potent antibacterial candidates with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL, indicating significant activity against various bacterial strains. These findings underscore the potential of adamantane derivatives in developing new antibacterial drugs (Al-Wahaibi et al., 2020).

Polymer Science Applications

In polymer science, the incorporation of adamantane moieties into polyamides and polyimides offers unique properties. Chern et al. (1998) synthesized a series of new polyamides by direct polycondensation of 1,3-bis[4-(4-carboxyphenoxy)phenyl]adamantane with various diamines, resulting in materials with high glass transition temperatures and good mechanical strength. This research highlights the role of adamantane derivatives in enhancing the thermal and mechanical properties of polymeric materials (Chern et al., 1998).

Medicinal Chemistry: 5-HT2 Receptor Antagonists

In the realm of medicinal chemistry, adamantane derivatives have been investigated for their biological activities. A study conducted by Fujio et al. (2000) synthesized a series of 1-adamantanecarboxamides and examined their potency as selective 5-HT2 receptor antagonists, demonstrating the therapeutic potential of adamantane derivatives in treating conditions related to serotonin receptors (Fujio et al., 2000).

Organic Synthesis: Adamantane as a Building Block

Adamantane derivatives serve as versatile building blocks in organic synthesis, facilitating the construction of complex molecules. Baimuratov et al. (2021) explored the transformations of 1-((Z)-1,4-dibromobut-2-en-2-yl)adamantane to synthesize various N-, S-, O-containing heterocyclic systems. This research exemplifies the adaptability and utility of adamantane derivatives in synthesizing novel heterocyclic compounds with potential applications in drug development and materials science (Baimuratov et al., 2021).

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-20(21-9-15-6-16(10-21)8-17(7-15)11-21)23-13-14-3-4-18(22-12-14)19-2-1-5-25-19/h1-5,12,15-17H,6-11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDZHHQHUYYVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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